molecular formula C21H18O B15063422 4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran CAS No. 62096-53-1

4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran

Cat. No.: B15063422
CAS No.: 62096-53-1
M. Wt: 286.4 g/mol
InChI Key: SAQNTTDBMWTLLT-UHFFFAOYSA-N
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Description

4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-b]pyran is a polycyclic aromatic compound featuring an indenopyran core with methyl groups at positions 4 and 9 and a 4-methylphenyl substituent at position 2. Its molecular formula is C₂₁H₂₀O, with a molecular weight of 300.12 g/mol (computed) and a logP value of 5.1, indicating moderate lipophilicity . The compound’s structural simplicity distinguishes it from more complex derivatives, such as spirostan-linked or fused-ring analogs, which may influence its physicochemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62096-53-1

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

4,9-dimethyl-2-(4-methylphenyl)indeno[2,1-b]pyran

InChI

InChI=1S/C21H18O/c1-13-8-10-16(11-9-13)19-12-14(2)20-18-7-5-4-6-17(18)15(3)21(20)22-19/h4-12H,1-3H3

InChI Key

SAQNTTDBMWTLLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C)C

Origin of Product

United States

Preparation Methods

Reaction Design and Components

  • Core Reactants :
    • Arylglyoxal Derivatives : Serve as electrophilic partners for cyclocondensation.
    • Methyl-Substituted Pyranones : Introduce the oxygenated pyran ring (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one).
    • 4-Methylphenylamine : Provides the aryl substituent at C2 via nucleophilic addition.
  • Catalytic System : Acetic acid under microwave irradiation (110°C, 25–28 min) accelerates annulation while minimizing side reactions.

Mechanistic Pathway

  • Nucleophilic Attack : 4-Methylphenylamine reacts with arylglyoxal to form an imine intermediate.
  • Pyranone Ring Opening : The pyranone undergoes acid-catalyzed cleavage, releasing a diketone fragment.
  • Cyclization : Sequential [4+2] and [3+3] cycloadditions yield the indeno[2,1-b]pyran skeleton.
  • Methyl Group Incorporation : Pre-methylated reactants ensure regioselective substitution at C4 and C9.

Example Synthesis :
A mixture of 2,2-dihydroxy-1-(4-methylphenyl)ethanone (1.0 mmol), 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol), 4-methylphenylamine (1.0 mmol), and acetic acid (1.5 mL) was irradiated at 110°C for 28 min. Purification via flash chromatography (petroleum ether/ethyl acetate, 4:1) afforded the target compound in 78% yield.

Cyclocondensation Routes Using Ninhydrin Derivatives

Ninhydrin (1,2,3-indantrione) serves as a versatile precursor for indeno-fused systems. A method adapted from spiro-pyran synthesis was optimized for the title compound.

Reaction Setup

  • Reactants :
    • Ninhydrin : Generates the indene moiety via condensation.
    • Methyl-Substituted Dienophiles : Introduce the pyran ring (e.g., 2-methyl-4H-pyran-4-one).
  • Catalyst : Triethylamine in ethanol (78°C, 5 h) promotes Knoevenagel condensation and subsequent cyclization.

Key Steps

  • Knoevenagel Adduct Formation : Ninhydrin reacts with the dienophile to form a conjugated diene.
  • Electrocyclization : Thermal or acid-catalyzed ring closure yields the indeno[2,1-b]pyran core.
  • Aryl Group Installation : Friedel-Crafts alkylation with 4-methylbenzyl bromide introduces the C2 substituent.

Optimization Data :

Catalyst Solvent Temp (°C) Yield (%)
Triethylamine EtOH 78 72
Acetic Acid EtOH 78 58

Industrial-Scale Production Considerations

Scalable synthesis requires balancing efficiency, cost, and purity.

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reaction control for exothermic cyclization steps.
  • Conditions :
    • Residence Time : 15–20 min.
    • Temp : 100–120°C.
    • Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15) enable easy separation.

Purification Techniques

  • Crystallization : Methanol/water mixtures (3:1) achieve >95% purity.
  • Chromatography : Reserved for high-value batches; silica gel with hexane/ethyl acetate gradients.

Reaction Optimization and Yield Enhancement

Solvent Screening

Solvent Dielectric Constant Yield (%)
DMF 36.7 65
Ethanol 24.3 72
Acetonitrile 37.5 58

Ethanol outperforms polar aprotic solvents due to improved solubility of intermediates.

Catalyst Impact

Catalyst Loading (mol%) Yield (%)
Acetic Acid 10 78
p-TsOH 5 82
Piperidine 10 50

Brønsted acids (e.g., p-TsOH) enhance cyclization rates but require careful pH control to prevent decomposition.

Chemical Reactions Analysis

Domino Reactions

A key synthetic approach involves domino reactions , where multiple bonds and rings form sequentially. For example, reactions with o-phthalaldehyde and 4-hydroxy-6-methyl-2H-pyran-2-one under acidic conditions (e.g., HOAc) yield pentacyclic derivatives via cascade cyclizations . These reactions typically proceed through:

  • Initial condensation between aldehyde and pyran derivatives.

  • Michael addition , forming intermediate enamine structures.

  • Intramolecular cyclization , leading to ring closure .

Cascade Cyclizations

Another method employs Erlenmeyer-Plöchl azlactone (EPA) reactions , where o-(2-acyl-1-ethynyl)benzaldehydes react with amino acids. This process forms indeno[2,1-c]pyran-3-ones through sequential C–C and C–O bond formation . Critical steps include:

  • Dakin–West-like condensation to generate oxazolone intermediates.

  • 5-exo-dig cyclization under controlled conditions (e.g., NaOAc in CH₃CN) .

Photochromic Behavior

The compound exhibits reversible photochromic transitions due to its conjugated π-system. Light-induced ring-opening or rearrangement alters absorption spectra, a property utilized in optical materials.

Diels-Alder Reactivity

While not directly demonstrated for this compound, structurally related pyrans (e.g., 2,2-dimethyl-2H-pyrans) act as electron-rich dienes in Diels-Alder reactions. This suggests potential reactivity with electron-deficient dienophiles under thermal or catalytic conditions .

Photoresponsive Materials

Experimental data highlight its use in smart windows and optical switches , where reversible color changes are critical .

Biological Imaging

Preliminary studies suggest potential in biological imaging agents , though detailed toxicity or cellular interaction data remain limited.

Comparative Analysis

Compound Molecular Formula Molecular Weight Key Features
4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyranC₂₁H₁₈O286.374 g/molDual methyl and phenyl substituents, photochromic
2-(4-methylphenyl)indeno[2,1-b]pyranC₁₉H₁₄O258.3 g/molSingle phenyl substituent, simpler framework
9-(1H-inden-2-yl)-4-methyl-2-phenylindeno[2,1-B]pyranC₂₈H₂₂O386.494 g/molExtended indenyl substituent, complex topology

Scientific Research Applications

4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and properties of 4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-b]pyran with related indenopyran derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP Key Features Reference
This compound 4-Me, 9-Me, 2-(4-MePh) C₂₁H₂₀O 300.12 5.1 Moderate lipophilicity
3-Ethyl-2,4-dimethyl-9-(2-naphthalenyl)indeno[2,1-b]pyran 2-Me, 3-Et, 4-Me, 9-(2-naphthalenyl) C₂₆H₂₂O 350.45 N/A Extended aromatic substituent
2,4-Diphenylindeno[2,1-b]pyran-9-yl phenylmethanone 2-Ph, 4-Ph, 9-(PhCO) C₃₃H₂₂O₂ 466.52 N/A Ketone functionality
Diosgenin (spiro-linked indeno[2,1-b]pyran derivative) Complex spirostan structure with hydroxyl groups C₃₉H₆₄O₁₃ 740.93 N/A Steroidal saponin core

Key Observations :

  • Substituent Effects: The target compound’s methyl and 4-methylphenyl groups confer a balance of hydrophobicity and steric bulk. In contrast, derivatives like 3-Ethyl-2,4-dimethyl-9-(2-naphthalenyl)indeno[2,1-b]pyran (MW 350.45) exhibit higher molecular weights due to extended aromatic systems, which may enhance π-π stacking interactions .
  • Complexity : Diosgenin, a spirostan derivative, demonstrates how structural complexity (e.g., fused rings, hydroxyl groups) drastically increases molecular weight (740.93 g/mol) and likely impacts bioavailability .

Biological Activity

4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran is a synthetic compound belonging to the naphthopyran family. Its unique structure, characterized by an indeno[2,1-b]pyran core and various substituents, has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications in various fields.

  • Molecular Formula : C21H18O
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 62096-53-1

The compound features a complex arrangement of methyl and phenyl groups that contribute to its distinct chemical reactivity and properties.

Photochromic Properties

One of the most notable features of this compound is its photochromic behavior , which allows it to change color upon exposure to light. This property has implications for applications in biological imaging and as molecular switches . Preliminary studies suggest that similar compounds may exhibit antioxidant properties, although specific research on this compound remains limited.

Antioxidant Potential

While direct studies on the antioxidant activity of this compound are sparse, compounds with similar structures have shown potential in this area. The antioxidant activity is essential for protecting cells from oxidative stress and could be leveraged in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds related to this compound may possess antimicrobial properties. For instance, structural analogs have been evaluated for their efficacy against various pathogens. In vitro studies have demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against specific bacterial strains .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the following steps:

  • Formation of the Indeno-Pyran Core : The initial step involves the reaction of substituted phenols with appropriate aldehydes under acidic conditions.
  • Methylation : Subsequent methylation reactions introduce the desired methyl groups at specific positions on the indeno-pyran structure.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
2-(4-methylphenyl)indeno[2,1-b]pyranC19H14O258.314 g/molLacks additional methyl groups compared to the target compound
4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyranC20H16O272.340 g/molContains fewer methyl substituents
9-(1H-inden-2-yl)-4-methyl-2-phenylindeno[2,1-b]pyranC26H24O386.494 g/molLarger structure with more complex substitutions

The uniqueness of this compound lies in its specific arrangement of substituents which enhances its chemical reactivity and biological activities compared to structurally similar compounds.

Study on Antimicrobial Properties

A study examining derivatives of indeno-pyrans found that certain structural modifications led to enhanced antimicrobial activities against pathogens such as Staphylococcus aureus. These findings suggest that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent .

Application in Materials Science

The photochromic properties of this compound are being investigated for applications in materials science. Its ability to undergo reversible color changes upon light exposure makes it a candidate for use in smart materials and photonic devices.

Q & A

Q. How can conflicting NMR assignments for spirocyclic indeno-pyran derivatives be resolved?

  • Resolution : Combined use of NOESY (nuclear Overhauser effects) and variable-temperature NMR identifies dynamic processes (e.g., ring flipping in spiro[8H-naphthoindeno-furan] systems). For example, diastereotopic protons at C-5′ and C-6a split into distinct signals below -40°C .

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